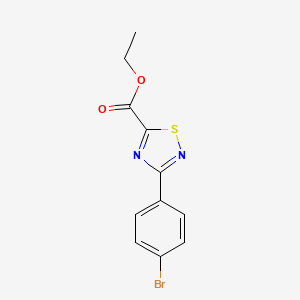
Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a thiadiazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromobenzonitrile and ethyl thioglycolate.
Cyclization: The key step involves the cyclization of the intermediate to form the thiadiazole ring. This can be achieved using hydrazine hydrate under reflux conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid.
Scientific Research Applications
Chemistry
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
Thiadiazole derivatives, including Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for diverse applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2,4-thiadiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H9BrN2O2S |
|---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
VBUCLRYGPZBESV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















